Home > Products > Screening Compounds P39690 > (2R,3R,11bR)-Dihydrotetrabenazine D-Val
(2R,3R,11bR)-Dihydrotetrabenazine D-Val -

(2R,3R,11bR)-Dihydrotetrabenazine D-Val

Catalog Number: EVT-1498967
CAS Number:
Molecular Formula: C₂₄H₃₈N₂O₄
Molecular Weight: 418.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R,3R,11bR)-Dihydrotetrabenazine D-Val is a stereoisomer of dihydrotetrabenazine, a compound derived from tetrabenazine, which is primarily known for its role as a monoamine depleting agent. This compound is significant in the context of pharmacology, particularly for its interaction with the vesicular monoamine transporter type 2 (VMAT2). The specific configuration of (2R,3R,11bR) is associated with enhanced biological activity compared to its other enantiomers.

Source

Dihydrotetrabenazine is synthesized from tetrabenazine through metabolic reduction processes. The National Institutes of Health has provided various derivatives for research purposes, including the active isomer (2R,3R,11bR) of dihydrotetrabenazine .

Classification

Dihydrotetrabenazine belongs to the class of compounds known as benzoquinolizines. It functions as a selective inhibitor of VMAT2 and is classified as a neuropharmacological agent due to its effects on neurotransmitter levels in the central nervous system.

Synthesis Analysis

Methods

The synthesis of (2R,3R,11bR)-dihydrotetrabenazine involves several steps:

  1. Reduction of Tetrabenazine: Tetrabenazine undergoes reduction at the keto group at the 2-position to yield dihydrotetrabenazine. This reaction can produce multiple stereoisomers due to the presence of chiral centers .
  2. Separation of Enantiomers: The active enantiomer (2R,3R,11bR) can be isolated using chiral chromatography techniques such as high-performance liquid chromatography (HPLC). This method allows for the resolution of the four potential isomers produced during synthesis .
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm its structure and absolute configuration .

Technical Details

The reduction process typically utilizes reagents like sodium hydride and N-methylaniline in a solvent system that promotes stereoselectivity. The yield and purity of the desired enantiomer are critical for ensuring its pharmacological efficacy .

Molecular Structure Analysis

Structure

(2R,3R,11bR)-Dihydrotetrabenazine features a complex molecular structure characterized by multiple chiral centers. The structural formula can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}

Data

  • Molecular Weight: Approximately 300.41 g/mol
  • Chiral Centers: Three chiral centers located at positions 2, 3, and 11b.

Crystallographic studies have provided detailed insights into the spatial arrangement of atoms within the molecule, confirming the specific configuration necessary for its biological activity .

Chemical Reactions Analysis

Reactions

Dihydrotetrabenazine can participate in several chemical reactions relevant to its synthesis and functionalization:

  1. Demethylation Reactions: These reactions can modify the methyl groups on the aromatic rings to enhance binding affinity or alter pharmacokinetic properties.
  2. Hydride Reduction: This reaction is crucial for converting tetrabenazine into dihydrotetrabenazine while preserving specific stereochemical configurations .

Technical Details

The reactions often require careful control of conditions such as temperature and pH to favor the formation of desired products while minimizing by-products and racemization.

Mechanism of Action

Process

(2R,3R,11bR)-Dihydrotetrabenazine acts primarily by inhibiting VMAT2, leading to decreased storage of monoamines such as dopamine and serotonin within vesicles in neurons. This results in reduced availability of these neurotransmitters in synaptic clefts, thereby modulating neurotransmission.

Data

  • Binding Affinity: The Ki value for (2R,3R,11bR)-dihydrotetrabenazine has been reported at approximately 0.97 nM, indicating high potency compared to other isomers which exhibit significantly lower affinities .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can undergo typical organic reactions involving functional groups present in its structure.

Relevant analyses include melting point determination and spectral analysis (NMR, IR) to confirm purity and identity .

Applications

Scientific Uses

(2R,3R,11bR)-Dihydrotetrabenazine has several applications in scientific research:

  • Neuroscience Research: Used as a tool compound to study VMAT2 function and related neuropharmacological pathways.
  • Radioligand Development: Its labeled forms are utilized in positron emission tomography (PET) imaging to visualize VMAT2 binding sites in vivo.
  • Drug Development: Investigated for potential therapeutic applications in movement disorders such as Huntington's disease due to its ability to modulate monoamine levels .
Chemical Identity and Stereochemical Significance

Structural Characterization of (2R,3R,11bR)-Dihydrotetrabenazine D-Val

(2R,3R,11bR)-Dihydrotetrabenazine D-Val (C₂₄H₃₈N₂O₄; MW 418.57 g/mol) is a stereospecific benzoylisoquinoline derivative featuring a hexahydrobenzo[a]quinolizine core. Its IUPAC name is [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate [3] [9]. Key structural attributes include:

  • D-Valine ester linkage: Serves as a hydrolyzable prodrug moiety, enhancing blood-brain barrier permeability [2].
  • Isobutyl side chain: At C-3, critical for hydrophobic interactions with VMAT2 [2].
  • Dimethoxy substituents: At positions 9 and 10, essential for π-stacking within the transporter binding pocket [4].

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57 g/mol
CAS Registry Number1025504-59-9
InChI KeyGEJDGVNQKABXKG-ZDXOVATRSA-N
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Spectroscopic characterization employs:

  • NMR: Confirms regiochemistry via methoxy proton singlet at δ 3.75 ppm and valine methyl group doublets [6].
  • HPLC-MS: Quantifies purity >99% using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) [5].
  • X-ray crystallography: Validates the (2R,3R,11bR) configuration through Flack parameter analysis [2].

Chiral Centers and Absolute Configuration Determination

The compound possesses three stereogenic centers (C2, C3, C11b), generating eight possible stereoisomers. Absolute configuration is determined through:

  • Asymmetric synthesis: Stereoselective reduction of tetrabenazine ketone using (R)-BINAP-Ru catalysts, achieving >98% ee [4] [6].
  • Chiral resolution: Diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid, isolating the (2R,3R,11bR) isomer [4].
  • Spectroscopic correlation: Comparative optical rotation ([α]D²⁵ = +62.5° in methanol) and circular dichroism spectra against reference standards [3].

The (2R,3R,11bR) configuration adopts a trans-decalin-like conformation, positioning the valine ester equatorially for optimal enzyme recognition [2].

Comparative Analysis of Dihydrotetrabenazine Stereoisomers

Stereochemistry profoundly influences pharmacological parameters across dihydrotetrabenazine isomers:

Table 2: Stereoisomer-Specific VMAT2 Binding Affinities

StereoisomerVMAT2 Inhibition (Ki, nM)Dopamine D2 Receptor (Ki, nM)
(2R,3R,11bR) (D-Val ester)1.9>10,000
(2R,3R,11bS)1200450
(2S,3S,11bS)2023,200
(2S,3R,11bR)7148,500

Critical distinctions include:

  • Metabolic stability: The (2R,3R,11bR) isomer resists hepatic demethylation (t₁/₂ = 15–22 hr) versus 3–5 hr for (2S,3S,11bS) [5] [7].
  • Tissue distribution: (2R,3R,11bR) achieves 4.7-fold higher brain-to-plasma ratios than (2R,3R,11bS) due to P-glycoprotein efflux differences [4].
  • Clinical relevance: In Huntington’s disease patients, (2R,3R,11bR) constitutes <5% of total circulating dihydrotetrabenazines after tetrabenazine dosing, necessitating targeted prodrugs like valbenazine for selective delivery [5].

Role of Stereochemistry in Pharmacological Activity

The (2R,3R,11bR) configuration drives target specificity through:

  • VMAT2 binding pocket complementarity: Hydrogen bonding between C2-OH and Asp431, hydrophobic encapsulation of the isobutyl group by Phe464/Leu467, and ionic stabilization of the protonated amine [4] [9].
  • Metabolic selectivity: Esterase hydrolysis yields (2R,3R,11bR)-α-dihydrotetrabenazine—the active VMAT2 inhibitor (IC₅₀ = 0.97 nM)—without generating β-isomers or dopamine-receptor-antagonizing metabolites [5] [7].
  • Off-target avoidance: >1,000-fold selectivity against VMAT1, serotonin transporters, and dopaminergic receptors versus the (2S,3R,11bR) isomer’s D2 affinity (Ki = 320 nM) [4] [10].

Table 3: Pharmacokinetic Comparison of Key Stereoisomers

Parameter(2R,3R,11bR)-D-Val(2R,3R,11bS)-D-Val
Plasma t₁/₂ (hr)15–224.2
VMAT2 IC₅₀ (nM)1.91200
Brain Penetration (AUC₀–₂₄)540 ng·hr/mL92 ng·hr/mL

The prodrug strategy leverages stereoselective hydrolysis: systemic esterases cleave D-valine specifically from (2R,3R,11bR)-configured esters, minimizing inactive or off-target metabolites [6] [7].

Properties

Product Name

(2R,3R,11bR)-Dihydrotetrabenazine D-Val

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.